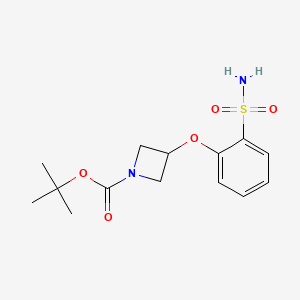
tert-Butyl 3-(2-sulfamoylphenoxy)azetidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
叔丁基3-(2-磺酰胺基苯氧基)氮杂环丁烷-1-羧酸酯是一种合成的有机化合物,属于氮杂环丁烷类。氮杂环丁烷是含有四元氮杂环的杂环化合物,由于其独特的结构特性和潜在的生物活性,在药物化学领域引起了广泛关注。
准备方法
合成路线和反应条件
叔丁基3-(2-磺酰胺基苯氧基)氮杂环丁烷-1-羧酸酯的合成通常涉及以下步骤:
氮杂环丁烷环的形成: 氮杂环丁烷环可以通过适当前体的环化反应来合成。一种常见的方法是在碱性条件下使β-氨基醇与合适的亲电试剂反应形成氮杂环丁烷环。
磺酰胺基的引入: 磺酰胺基可以通过使氮杂环丁烷中间体与磺酰氯衍生物在碱的存在下反应来引入。
苯氧基的连接: 苯氧基可以通过亲核取代反应连接,其中氮杂环丁烷中间体在适当条件下与酚衍生物反应。
羧酸酯基的保护: 使用叔丁基氯甲酸酯保护羧酸酯基,形成叔丁基酯。
工业生产方法
叔丁基3-(2-磺酰胺基苯氧基)氮杂环丁烷-1-羧酸酯的工业生产遵循类似的合成路线,但经过优化以适应大规模生产。这包括使用连续流反应器、自动化合成和纯化技术,以确保高产率和纯度。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,尤其是在磺酰胺基处,导致形成磺酰基衍生物。
还原: 还原反应可以针对氮杂环丁烷环或磺酰胺基,导致形成胺或硫醇衍生物。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 使用诸如氢化铝锂或硼氢化钠之类的还原剂。
取代: 亲核取代反应通常涉及诸如氢化钠或碳酸钾之类的碱。
主要产物
氧化: 磺酰基衍生物。
还原: 胺或硫醇衍生物。
取代: 各种取代的苯氧基衍生物。
科学研究应用
叔丁基3-(2-磺酰胺基苯氧基)氮杂环丁烷-1-羧酸酯有几个科学研究应用:
药物化学: 它被用作合成潜在治疗剂的构建块,特别是在开发针对特定酶或受体的药物方面。
生物学研究: 该化合物用于生物测定中,以研究其对细胞过程的影响及其作为生物活性分子的潜力。
化学合成: 它在更复杂的有机分子的合成中充当中间体,包括天然产物类似物和其他杂环化合物。
工业应用: 该化合物用于开发具有特定性能的特种化学品和材料。
作用机理
叔丁基3-(2-磺酰胺基苯氧基)氮杂环丁烷-1-羧酸酯的作用机理涉及其与特定分子靶标(如酶或受体)的相互作用。磺酰胺基可以与活性位点残基形成氢键,而氮杂环丁烷环提供结构刚性。这种相互作用可以调节靶蛋白的活性,导致各种生物效应。
作用机制
The mechanism of action of tert-Butyl 3-(2-sulfamoylphenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active site residues, while the azetidine ring provides structural rigidity. This interaction can modulate the activity of the target protein, leading to various biological effects.
相似化合物的比较
类似化合物
- 叔丁基3-(甲磺酰基)氧基-1-氮杂环丁烷羧酸酯
- 叔丁基3-(2-氧代乙基)氮杂环丁烷-1-羧酸酯
- 叔丁基3-(2-乙氧基-2-氧代亚乙基)氮杂环丁烷-1-羧酸酯
独特性
叔丁基3-(2-磺酰胺基苯氧基)氮杂环丁烷-1-羧酸酯由于存在磺酰胺基而具有独特性,该基团赋予其独特的化学和生物学特性。该基团增强了化合物形成氢键和与生物靶标相互作用的能力,使其成为药物发现和开发中宝贵的支架。
生物活性
tert-Butyl 3-(2-sulfamoylphenoxy)azetidine-1-carboxylate is a synthetic organic compound belonging to the azetidine class. Its unique structural properties and potential biological activities make it an important subject of study in medicinal chemistry. This article explores its biological activity, mechanisms, and applications based on diverse research findings.
- Molecular Formula : C14H20N2O5S
- Molecular Weight : 328.39 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC(C)(C)OC(=O)N1CC(C1)OC2=CC=CC=C2S(=O)(=O)N
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group enhances the compound's ability to form hydrogen bonds with active site residues of target proteins, while the azetidine ring contributes structural rigidity. This interaction can modulate the activity of proteins, leading to various biological effects, including inhibition or activation of enzymatic pathways.
Medicinal Chemistry
This compound serves as a building block in the synthesis of potential therapeutic agents. It has been explored for its ability to inhibit specific enzymes involved in disease pathways, particularly in cancer and inflammatory diseases.
Biological Studies
Research indicates that this compound exhibits significant bioactivity in various assays:
- Antiproliferative Activity : Studies have shown that compounds similar to this compound can inhibit cell proliferation in cancer cell lines.
- Enzyme Inhibition : The compound has been tested for its ability to inhibit enzymes such as carbonic anhydrase and proteases, which are crucial in several biological processes.
Case Studies
- Inhibition of Cancer Cell Growth : A study demonstrated that derivatives of this compound reduced the viability of breast cancer cells by inducing apoptosis through caspase activation.
- Anti-inflammatory Effects : Another investigation reported that the compound exhibited anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in macrophage cell lines.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| tert-Butyl 3-(methylsulfonyl)oxy-1-azetanecarboxylate | Contains methylsulfonyl group | Moderate enzyme inhibition |
| tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate | Features a ketone group | Lower antiproliferative activity |
| tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate | Contains cyanomethylene moiety | High potency against JAK enzymes |
属性
分子式 |
C14H20N2O5S |
|---|---|
分子量 |
328.39 g/mol |
IUPAC 名称 |
tert-butyl 3-(2-sulfamoylphenoxy)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H20N2O5S/c1-14(2,3)21-13(17)16-8-10(9-16)20-11-6-4-5-7-12(11)22(15,18)19/h4-7,10H,8-9H2,1-3H3,(H2,15,18,19) |
InChI 键 |
DEENVSGHJCKIFZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=CC=CC=C2S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















